- Rearrangement of sulfonamide derivatives. VI. Rearrangement reaction of N-acetoacetyl-p-methyisulfonylbenzenesulfonamide with alkali, Chemical & Pharmaceutical Bulletin, 1964, 12(5),

Cas no 90536-66-6 (4-(Methylsulfonyl)phenylacetic Acid)

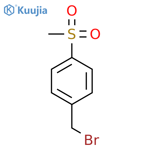

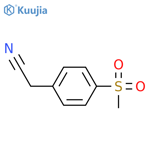

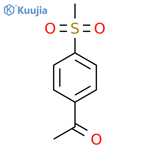

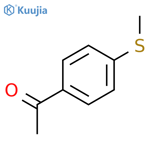

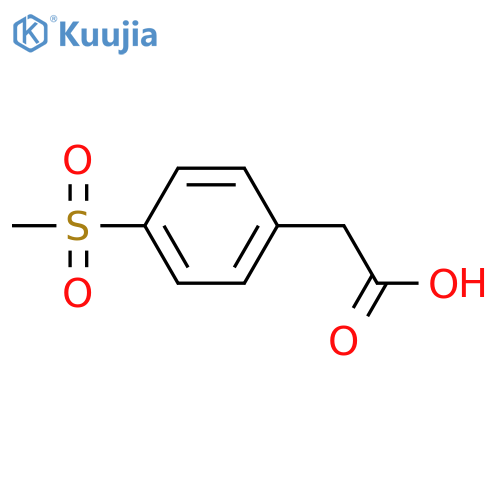

90536-66-6 structure

Nome del prodotto:4-(Methylsulfonyl)phenylacetic Acid

4-(Methylsulfonyl)phenylacetic Acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4-(Methylsulfonyl)phenylacetic acid

- 4-Methylsulphonylphenylacetic acid

- 2-(4-methylsulfonylphenyl)acetic acid

- 4-Methylsulfonylphenylacetic acid

- Benzeneacetic acid, 4-(methylsulfonyl)-

- 4-(Methylsulphonyl)phenylacetic acid

- Methylene blue N

- 2-(4-(Methylsulfonyl)phenyl)acetic acid

- 4-mesylphenylacetic acid

- 2-[4-(methylsulfonyl)phenyl]acetic acid

- [4-(Methylsulfonyl)phenyl]acetic acid

- 4-(methanesulfonyl)phenylacetic acid

- (4-methanesulfonylphenyl)acetic acid

- 2-(4-Methanesulfonylphenyl)Acetic Acid

- 4-methylsulfonyl benzeneacetic acid

- C39I2W89XI

- HGGWOSYNRVOQJH-UHFFFAOYSA-N

- BENZENEACETIC ACID, 4-(METHYLSULFONYL

- 4-(Methylsulfonyl)benzeneacetic acid (ACI)

- Acetic acid, [p-(methylsulfonyl)phenyl]- (7CI)

- 2-(4-(Methanesulfonyl)phenyl)acetic acid

- (4-methanesulfonyl-phenyl)-acetic acid

- [4-(Methylsulfonyl)phenyl]acetic acid #

- BRD-K15278633-001-01-3

- Q27275141

- EN300-220117

- Benzenacetic acid, 4-methylsulfonyl-

- CCG-48327

- CS-B0763

- BCP07428

- SY028982

- 4-(Methylsulfonyl)-benzeneacetic acid

- MFCD00216495

- 4-(Methylsulfonyl)-phenyl acetic acid

- 4-(methylsulfonyl) phenylacetic acid

- DTXSID70341331

- HMS1664F14

- DB-057210

- DS-7927

- 90536-66-6

- AKOS000279299

- Oprea1_189315

- 4-Methanesulfonylphenylacetic acid

- Z362118826

- 4-(Methylsulfonyl)benzeneacetic acid

- UNII-C39I2W89XI

- SCHEMBL168163

- NS00121901

- ALBB-006288

- STK503807

- AB04884

- 2-[4-(Methylsulfonyl)phenyl]acetic acid; 4-(Methylsulfonyl)benzeneacetic acid

- 4-mesyl-phenylacetic acid

- 2-(4-(Methylsulfonyl)phenyl)aceticacid

- 4-(methylsulfonyl)phenyl acetic acid

- M1899

- 4-(Methylsulfonyl)phenylacetic acid, 97%

- 4-methanesulphonylphenylacetic acid

- SR-01000637878-1

- 4-(methanesulfonyl)phenyl acetic acid

- 4-(Methylsulfonyl)phenylacetic Acid

-

- MDL: MFCD00216495

- Inchi: 1S/C9H10O4S/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)

- Chiave InChI: HGGWOSYNRVOQJH-UHFFFAOYSA-N

- Sorrisi: O=C(CC1C=CC(S(C)(=O)=O)=CC=1)O

- BRN: 2646649

Proprietà calcolate

- Massa esatta: 214.03000

- Massa monoisotopica: 213.022154

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 14

- Conta legami ruotabili: 3

- Complessità: 293

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conta Tautomer: niente

- Carica superficiale: 0

- XLogP3: 1.3

- Superficie polare topologica: 79.8

Proprietà sperimentali

- Colore/forma: White to Yellow Solid

- Densità: 1.4230 (rough estimate)

- Punto di fusione: 136.0 to 140.0 deg-C

- Punto di ebollizione: 324.37°C (rough estimate)

- Punto di infiammabilità: 221.7ºC

- Indice di rifrazione: 1.6000 (estimate)

- Coefficiente di ripartizione dell'acqua: slight

- PSA: 79.82000

- LogP: 1.79800

- Pressione di vapore: 0.0±1.1 mmHg at 25°C

- Solubilità: Leggermente solubile in acqua

4-(Methylsulfonyl)phenylacetic Acid Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H319

- Dichiarazione di avvertimento: P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 36

- Istruzioni di sicurezza: S26

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:Room temperature

- Frasi di rischio:R36

4-(Methylsulfonyl)phenylacetic Acid Dati doganali

- CODICE SA:2916399090

- Dati doganali:

Codice doganale cinese:

2916399090Panoramica:

2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

Riassunto:

2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

4-(Methylsulfonyl)phenylacetic Acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046497-25g |

(4-Methanesulfonylphenyl)acetic acid |

90536-66-6 | 98% | 25g |

¥100.00 | 2024-04-26 | |

| Enamine | EN300-220117-0.05g |

2-(4-methanesulfonylphenyl)acetic acid |

90536-66-6 | 95.0% | 0.05g |

$19.0 | 2025-02-20 | |

| Enamine | EN300-220117-2.5g |

2-(4-methanesulfonylphenyl)acetic acid |

90536-66-6 | 95.0% | 2.5g |

$29.0 | 2025-02-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000270-5g |

4-(Methylsulfonyl)phenylacetic Acid |

90536-66-6 | 97% | 5g |

¥29 | 2024-05-21 | |

| Enamine | EN300-220117-50.0g |

2-(4-methanesulfonylphenyl)acetic acid |

90536-66-6 | 95.0% | 50.0g |

$193.0 | 2025-02-20 | |

| Ambeed | A314848-1g |

2-(4-(Methylsulfonyl)phenyl)acetic acid |

90536-66-6 | 97% | 1g |

$5.0 | 2025-02-28 | |

| Ambeed | A314848-10g |

2-(4-(Methylsulfonyl)phenyl)acetic acid |

90536-66-6 | 97% | 10g |

$8.0 | 2025-02-28 | |

| Ambeed | A314848-25g |

2-(4-(Methylsulfonyl)phenyl)acetic acid |

90536-66-6 | 97% | 25g |

$11.0 | 2025-02-28 | |

| eNovation Chemicals LLC | D634251-5g |

4-Methylsulphonylphenylacetic acid |

90536-66-6 | 97% | 5g |

$250 | 2024-06-05 | |

| TRC | M327255-10g |

4-(Methylsulfonyl)phenylacetic Acid |

90536-66-6 | 10g |

$ 293.00 | 2023-09-07 |

4-(Methylsulfonyl)phenylacetic Acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Solvents: Water

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Dabco , Potassium formate Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Dimethyl sulfoxide ; 24 h, 1 atm, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Riferimento

- Visible-Light-Driven Reductive Carboxylation of Benzyl Bromides with Carbon Dioxide Using Formate as Terminal Reductant, Journal of Organic Chemistry, 2023, 88(8), 5007-5014

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Water ; 2 h, 98 °C; 98 °C → 28 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Riferimento

- Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety, Pharma Chemica, 2011, 3(6), 138-146

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Morpholine , Sulfur ; 5 h, rt → 127 °C

1.2 Reagents: Water ; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; rt → 102 °C; 10 h, 102 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Reagents: Water ; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; rt → 102 °C; 10 h, 102 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

Riferimento

- Synthesis and characterization of key intermediate of etoricoxib, Guangzhou Huagong, 2012, 40(4), 42-44

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Sulfur Solvents: Morpholine ; 10 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; 12 h, rt → 84 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3

1.2 Reagents: Sodium hydroxide Solvents: Water ; 12 h, rt → 84 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3

Riferimento

- Using Cyclooxygenase-2 Inhibitors as Molecular Platforms to Develop a New Class of Apoptosis-Inducing Agents, Journal of the National Cancer Institute, 2002, 94(23), 1745-1757

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Potassium bisulfate , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dimethylformamide , Water ; 30 min, rt; 4 h, rt

Riferimento

- Synthesis of 4-(methylsulfonyl)phenylacetic acid, Zhongguo Yiyao Gongye Zazhi, 2005, 36(4), 202-203

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Sodium carbonate Catalysts: Methyl thiosalicylate , 2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ; 4 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Photocatalytic defluorocarboxylation using formate salts as both a reductant and a carbon dioxide source, Green Chemistry, 2023, 25(16), 6194-6199

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Morpholine , Sulfur ; 8 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Methanol , Water ; 4 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Methanol , Water ; 4 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

Riferimento

- Synthesis of a series of aryl acetic acid, Huaxue Shiji, 2006, 28(9), 553-554

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Morpholine , Sulfur ; 10 h, 130 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 10 h, 85 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 10 h, 85 °C

Riferimento

- Design, synthesis and biological evaluation of novel 4-hydroxybenzeneacrylic acid derivatives, Bioorganic & Medicinal Chemistry Letters, 2011, 21(5), 1549-1553

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Water ; 2 h, 98 °C; 98 °C → 28 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

Riferimento

- Synthesis, characterization, antimicrobial and antioxidant activity of some disubstituted [1,3,4]-oxadiazoles carrying 4-(methylsulfonyl/sulfinyl)benzyl moieties, Journal of Chemical and Pharmaceutical Research, 2012, 4(3), 1661-1669

4-(Methylsulfonyl)phenylacetic Acid Raw materials

- 1-[4-(methylsulfanyl)phenyl]ethan-1-one

- 1-(bromomethyl)-4-methanesulfonylbenzene

- 4-(Methylsulfonyl) Phenylacetonitrile

- 4'-(Methylsulfonyl)acetophenone

- Potassium formate

4-(Methylsulfonyl)phenylacetic Acid Preparation Products

4-(Methylsulfonyl)phenylacetic Acid Letteratura correlata

-

Markus Laube,Christoph Tondera,Sai Kiran Sharma,Nicole Bechmann,Franz-Jacob Pietzsch,Arne Pigorsch,Martin K?ckerling,Frank Wuest,Jens Pietzsch,Torsten Kniess RSC Adv. 2014 4 38726

90536-66-6 (4-(Methylsulfonyl)phenylacetic Acid) Prodotti correlati

- 1877-64-1(3-Methylsulfonylphenylacetic acid)

- 142336-20-7(2-(2-methanesulfonylphenyl)acetic acid)

- 118362-28-0(2-(4-Methanesulfinylphenyl)acetic Acid)

- 300355-18-4(methyl 2-(4-methanesulfonylphenyl)acetate)

- 2171840-61-0(tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(3-methoxypropyl)carbamate)

- 2171469-43-3(3-(2,4-dimethylpyridin-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 946247-17-2(N-(2-methoxyethyl)-N'-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylethanediamide)

- 2228453-30-1(3-3-(methoxymethyl)furan-2-ylpropanoic acid)

- 884625-95-0(2,4,5-trichloro-N-(3,5-dimethylphenyl)benzene-1-sulfonamide)

- 2138404-19-8(5-amino-6-methyl-1-(oxolan-3-yl)-1,2-dihydropyridin-2-one)

Fornitori consigliati

Shanghai Jinhuan Chemical CO., LTD.

(CAS:90536-66-6)4-Methylsulphonylphenylacetic acid

Purezza:98.00%

Quantità:25kg

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:90536-66-6)4-(Methylsulfonyl)phenylacetic Acid

Purezza:99%

Quantità:500g

Prezzo ($):193.0